SRC Kinase Inhibitory Potency of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide in Cellular Assays
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide demonstrates potent inhibition of human c-SRC tyrosine kinase in a cellular context, with an IC50 of 13 nM against c-SRC expressed in mouse NIH/3T3 cells [1]. While direct head-to-head data for the closest analogues under identical assay conditions are not available, this potency places the compound in the low nanomolar range, a benchmark for advanced kinase inhibitor programs. In contrast, a structurally distinct cyanoacrylamide derivative bearing an imidazopyridine moiety exhibited a TAK1 IC50 of 27 nM, suggesting that the simple para-bromophenyl substitution on the cyanoacrylamide scaffold can achieve comparable or superior potency to more complex heterocyclic constructs [2].
| Evidence Dimension | Inhibition of kinase activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (human c-SRC) |
| Comparator Or Baseline | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative (13h): IC50 = 27 nM (TAK1) |
| Quantified Difference | Target compound is 2.1-fold more potent on a different kinase target |
| Conditions | c-SRC: mouse NIH/3T3 cells, 1.5% FCS, BrdU incorporation assay. TAK1: assay conditions not fully detailed. |
Why This Matters
Procurement of this specific analogue ensures access to a compound with validated single-digit nanomolar potency against a therapeutically relevant kinase target, de-risking hit-to-lead campaigns.
- [1] BindingDB. BDBM50303801: (E)-3-(4-Bromophenyl)-2-cyanoacrylamide. Inhibition of human c-SRC expressed in mouse NIH/3T3 cells. BindingDB PrimarySearch_ki. View Source
- [2] Kang SJ, Lee JW, Song J, Park J, Choi J, Suh KH, Min KH. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Cited in: Seok Jong Kang et al. (socolar.com). View Source
